Product packaging for 4-benzylmorpholine-2,6-dione(Cat. No.:CAS No. 67305-69-5)

4-benzylmorpholine-2,6-dione

Cat. No.: B6237916
CAS No.: 67305-69-5
M. Wt: 205.2
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Description

Contextualization within Cyclic Imide and Morpholine (B109124) Chemistry

Morpholine and its derivatives are fundamental heterocyclic compounds widely utilized in organic synthesis and medicinal chemistry. researchgate.net The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common structural motif in numerous biologically active molecules and functional materials. researchgate.netsmolecule.com The introduction of dione (B5365651) functionalities, as seen in 4-benzylmorpholine-2,6-dione, creates a cyclic imide structure. Cyclic imides are a class of compounds known for their diverse chemical reactivity and are integral to many important chemical transformations.

The synthesis of the morpholine-2,6-dione core is conceptually derived from the cyclization of N-substituted iminodiacetic acids. In the case of this compound, the key precursor is N-benzyliminodiacetic acid. The cyclization of N-substituted iminodiacetic acids can be achieved through various methods, often involving the formation of an unstable cyclic anhydride (B1165640) intermediate. mdpi.com For instance, the treatment of N-benzyliminodiacetic acid with a dehydrating agent like acetic anhydride can lead to the formation of the corresponding cyclic anhydride. This intermediate can then, in theory, rearrange or react to form the morpholine-2,6-dione ring system. A closely related synthesis is that of N-substituted piperazine-2,6-diones, which has been achieved by reacting N-substituted iminodiacetic acids with amines, a process that is believed to proceed through a transient morpholine-2,6-dione intermediate. mdpi.com

Research Significance and Potential in Advanced Synthetic Methodologies

The significance of this compound in research lies in its potential as a versatile building block for more complex molecules. The presence of the benzyl (B1604629) group offers a site for modification through various catalytic processes, while the dione functionality provides reactive centers for nucleophilic attack and other transformations.

One of the most promising areas of application for morpholine-dione derivatives is in polymer chemistry. Specifically, morpholine-2,5-diones, which are structural isomers of the 2,6-dione, are recognized as important monomers for the synthesis of polydepsipeptides. nih.govresearchgate.net These are biodegradable polymers with alternating ester and amide linkages, holding significant promise for biomedical applications such as drug delivery systems and tissue engineering. nih.govresearchgate.net By analogy, this compound could potentially serve as a monomer in ring-opening polymerization reactions to create novel functional polymers with unique properties conferred by the benzyl substituent.

Furthermore, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. researchgate.netsmolecule.com The specific substitution pattern of this compound could be explored for the development of new pharmaceutical lead compounds. The benzyl group, a common pharmacophore, can influence the biological activity of the molecule.

Overview of Key Academic Research Trajectories and Challenges for this compound

Current research trajectories involving structures analogous to this compound are primarily focused on two fronts: the development of novel biodegradable polymers and the synthesis of new bioactive molecules. The synthesis of various N-substituted morpholine-2,5-diones and their subsequent polymerization is an active area of investigation. nih.govresearchgate.net These studies often explore how different substituents on the nitrogen atom influence the polymerization process and the properties of the resulting polymers. researchgate.net

A significant challenge in the study of this compound is the limited availability of direct and extensive research on this specific isomer. While the synthesis of the related 4-benzylmorpholine-2,3-dione (B126701) has been reported, detailed studies on the 2,6-dione are less common. asianpubs.org The presumed instability of the morpholine-2,6-dione ring system, as suggested by its transient nature in some reactions, presents a hurdle for its isolation and characterization. mdpi.com

Future research will likely focus on optimizing the synthesis of this compound to improve yields and stability. This would enable a more thorough investigation of its chemical properties and reactivity. A key area of exploration will be its potential as a monomer for polymerization, which could lead to new materials with tailored properties. Another important research avenue is the evaluation of its biological activity, which could uncover new therapeutic applications. Overcoming the synthetic and stability challenges will be crucial to unlocking the full potential of this intriguing molecule.

Properties

CAS No.

67305-69-5

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Innovations for 4 Benzylmorpholine 2,6 Dione

Classical Approaches to Morpholine-2,6-dione Core Synthesis

The traditional synthesis of the morpholine-dione backbone relies on fundamental organic reactions, primarily condensation and cyclization, to construct the heterocyclic ring.

Condensation Reactions in the Formation of Morpholine-2,6-dione Systems

Condensation reactions are pivotal in assembling the acyclic precursors necessary for morpholine-dione synthesis. A common strategy for the analogous morpholine-2,5-dione (B184730) ring involves the reaction of an α-amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid intermediate. nih.govacs.org This is typically performed in a basic solution to facilitate the reaction of the halogenated reagent with the amine group. nih.gov

For the 4-benzylmorpholine-2,6-dione isomer, a plausible precursor could be formed through the condensation of benzylamine (B48309) with a suitable dicarbonyl compound. One hypothetical pathway involves the reaction of benzylamine with diglycolic anhydride (B1165640) or its derivatives. This reaction would form an N-benzyl-substituted dicarboxylic acid amide, which contains the necessary atoms and connectivity to subsequently cyclize into the desired 2,6-dione ring structure.

Cyclization Strategies for Ring Closure in Benzyl-Substituted Morpholine-2,6-diones

The crucial step in forming the heterocyclic system is the intramolecular cyclization of the linear precursor. For N-(α-haloacyl)-α-amino acids (precursors to 2,5-diones), cyclization is often induced by a base, leading to an intramolecular SN2 reaction where the carboxylate displaces the halide to form the ring. nih.govresearchgate.net

In the case of a precursor for this compound, such as the one derived from benzylamine and a diglycolic acid derivative, the ring closure would likely proceed via an intramolecular condensation, such as esterification or amidation, to form the six-membered ring. This step often requires dehydrating agents or high temperatures to drive the reaction towards the cyclic product. The choice of reaction conditions is critical to favor the intramolecular cyclization over competing intermolecular polymerization. nih.gov Palladium-catalyzed carboamination has also been described as a key step in a strategy for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, highlighting a more advanced cyclization approach. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles have led to the development of novel methodologies applicable to the synthesis of heterocyclic compounds like this compound.

Catalytic Strategies (e.g., Organocatalysis, Biocatalysis) in Stereoselective Synthesis

Catalysis offers powerful tools for controlling the stereochemical outcome of reactions, which is crucial for producing enantiomerically pure compounds.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. While often applied to the ring-opening polymerization of morpholine-2,5-diones, researchgate.netacs.orgacs.org organocatalysts are also highly effective in constructing heterocyclic rings. For instance, new organocatalysts based on β-morpholine amino acids have been synthesized and tested in 1,4-addition reactions between aldehydes and nitroolefins, a key step in building complex molecular scaffolds. nih.govresearchgate.net Such strategies could be adapted to control the stereoselective formation of precursors to chiral this compound derivatives.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, environmentally friendly conditions. mdpi.com Biocatalysis is a valuable tool for producing chiral intermediates for pharmaceuticals. nih.gov Enzymes like lipases and esterases are frequently used for the kinetic resolution of racemic compounds or the desymmetrization of prochiral substrates, providing enantiomerically pure building blocks. rsc.org For the synthesis of a chiral this compound, a biocatalytic step could be employed to resolve a racemic precursor or to stereoselectively synthesize a key chiral intermediate, ensuring the final product has the desired configuration.

Catalytic ApproachCatalyst ExampleApplication in Morpholine (B109124) SynthesisPotential Advantage
Organocatalysis β-Morpholine Amino AcidsAsymmetric Michael addition reactions for precursor synthesis nih.govHigh stereoselectivity, metal-free conditions
Biocatalysis Lipases, EsterasesEnantioselective hydrolysis or acylation of precursor intermediates rsc.orgExcellent enantioselectivity, mild reaction conditions
Metal Catalysis Rhodium ComplexesDiastereoselective intramolecular cyclization of allenols rsc.orgHigh atom economy and stereocontrol

Microwave-Assisted and Flow Chemistry Applications for Enhanced Efficiency

To improve reaction rates and yields, chemists are increasingly turning to enabling technologies like microwave irradiation and continuous flow systems.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various morpholine derivatives and other heterocycles. mdpi.comresearchgate.netnih.gov The synthesis of precursors for this compound or the final cyclization step could be significantly optimized using microwave irradiation, reducing thermal degradation and shortening production times. researchgate.net

Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comspringerprofessional.de The synthesis of heterocyclic scaffolds is an area where flow chemistry has shown significant promise. mtak.hubohrium.com By pumping reagents through heated microreactors, reaction times can be minimized, and hazardous intermediates can be handled more safely due to the small reaction volume at any given moment. uc.pt A multi-step synthesis of this compound could be designed as a "telescoped" flow process, where intermediates are generated and consumed in a continuous stream without isolation, greatly improving process efficiency. uc.pt

TechnologyKey AdvantageApplication ExampleReference
Microwave-Assisted Rapid heating, reduced reaction time, higher yieldsSynthesis of morpholine-based chalconesChoudhary et al. mdpi.com
Flow Chemistry Enhanced safety, scalability, precise controlSynthesis of various nitrogen-containing heterocyclesVarious mdpi.commtak.hu

Chemo- and Regioselective Synthesis Considerations for this compound Precursors

The successful synthesis of this compound hinges on the selective synthesis of its acyclic precursor. Chemo- and regioselectivity are paramount in ensuring that the correct bonds are formed to enable cyclization to the desired 2,6-dione isomer.

For example, in the reaction between benzylamine and a non-symmetrical dicarboxylic acid derivative, the initial acylation must occur chemoselectively at the nitrogen atom of benzylamine. Furthermore, if the dicarbonyl compound has two different reactive sites, regioselectivity becomes crucial. The reaction conditions, including solvent, temperature, and catalysts, must be carefully optimized to guide the reaction toward the desired linear precursor, minimizing the formation of isomeric byproducts that could lead to different heterocyclic systems upon cyclization. The development of selective synthetic methods is a key focus in modern organic chemistry, enabling the efficient construction of complex molecules with precise structural control. nih.gov

Precursor Development and Optimization for this compound Derivatives

The synthesis of this compound fundamentally relies on the availability of high-quality precursors. The most logical and well-documented precursor for forming the core structure is N-Benzyliminodiacetic acid (NBIDA). nbinno.comsigmaaldrich.com This compound provides the necessary backbone, containing the benzyl (B1604629) group, the nitrogen atom, and the two acetic acid moieties required for cyclization into the dione (B5365651) ring.

The development of NBIDA itself is a critical first step. It is typically prepared through the reaction of benzylamine with chloroacetic acid. nbinno.com The optimization of this process is paramount to ensure high yields and purity, which directly impacts the efficiency of subsequent cyclization steps. nbinno.com Key parameters for optimization include reaction temperature, stoichiometry of reactants, choice of solvent, and the method of product isolation. The purity of NBIDA is essential as impurities can interfere with the formation of the morpholine-dione ring and complicate the purification of the final product.

Beyond its role as a direct precursor, NBIDA is a versatile intermediate for creating a variety of derivatives. nbinno.com By modifying the benzyl group or using substituted versions of benzylamine in the initial synthesis, a library of N-substituted iminodiacetic acids can be generated. These can then be cyclized to produce a range of 4-substituted-morpholine-2,6-dione derivatives. For instance, research on borane (B79455) chemistry has demonstrated the use of NBIDA in reactions with substituted phenylboronic acids to create complex heterocyclic systems, showcasing its adaptability as a foundational building block. researchgate.net

Another hypothetical pathway involves the reaction of benzylamine with a dicarbonyl chloride, such as oxalyl chloride, to form a linear precursor, which would then undergo intramolecular cyclization to form the desired morpholine-dione ring. vulcanchem.com

Table 1: Properties of the Key Precursor N-Benzyliminodiacetic Acid

Property Value
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
CAS Number 3987-53-9
Melting Point 200-202 °C (decomposes)
Form Solid
Assay 98%

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Purification and Isolation Methodologies for Research Scale Synthesis

The isolation and purification of this compound from a reaction mixture are critical for obtaining a sample of sufficient purity for characterization and further study. On a research scale, several standard methodologies are applicable, often used in combination to achieve the desired level of purity. The choice of method depends on the physical properties of the compound (e.g., crystallinity, polarity) and the nature of the impurities present.

Recrystallization: This is a primary and effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures. For analogous compounds like morpholine-2,5-diones, recrystallization has proven to be an effective purification method. nih.gov The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving the more soluble impurities behind in the solvent.

Column Chromatography: This is a highly versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase. For this compound, which possesses polar functional groups (ketones, tertiary amine), normal-phase chromatography using a polar stationary phase like silica (B1680970) gel would be appropriate. The crude mixture is loaded onto the column, and a solvent (or a mixture of solvents) of increasing polarity is passed through, eluting the separated components. This method is widely used for purifying similar heterocyclic structures, including piperidine (B6355638) and benzimidazole (B57391) derivatives. mdpi.comchemrevlett.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, resulting in much higher resolution and separation efficiency. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common configuration that would be suitable for purifying this compound.

Table 2: Overview of Purification Techniques for this compound

Method Principle Applicability
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures. Effective for crystalline solids with thermally stable properties. nih.gov
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase. Highly versatile for separating complex mixtures and isolating compounds with varying polarities. chemrevlett.com

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force a solvent through a densely packed column. | Ideal for achieving high purity samples and for separating closely related derivatives. researchgate.net |

Chemical Reactivity and Mechanistic Transformation Studies of 4 Benzylmorpholine 2,6 Dione

Reactivity of the Cyclic Imide Moiety

The 1,4-oxazinane-2,6-dione structure contains a cyclic imide functional group, where two carbonyl groups are attached to a central nitrogen atom. This arrangement significantly influences the reactivity of the carbonyl centers.

The carbonyl carbons in the 4-benzylmorpholine-2,6-dione ring are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is characteristic of imides and other carboxylic acid derivatives. The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate.

The presence of the ether oxygen in the morpholine (B109124) ring can exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carbonyl carbons compared to a simple N-benzylsuccinimide. Reactions with various nucleophiles can lead to either ring-opening or substitution at the carbonyl group, depending on the reaction conditions and the nature of the nucleophile. For instance, strong nucleophiles are expected to add to one of the carbonyl groups, initiating a substitution or ring-opening cascade.

Detailed research findings on analogous N-benzyl cyclic imides, such as N-benzylmaleimide, demonstrate their susceptibility to nucleophilic addition. For example, secondary amines have been shown to add across one of the carbon-carbon double bonds in the maleimide (B117702) ring, a reaction pathway that highlights the electrophilic nature of the imide system. While the morpholine-2,6-dione lacks this specific site of unsaturation, the underlying principle of nucleophilic attack on the electron-deficient centers of the imide is comparable.

The cyclic imide moiety of this compound can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the morpholine ring. This is a common reaction for both cyclic and acyclic imides.

Under basic conditions, a hydroxide (B78521) ion can act as a nucleophile, attacking one of the carbonyl carbons to form a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the amide bond and opening of the ring to form a carboxylate and an amide. Acid-catalyzed hydrolysis proceeds by protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon and facilitates attack by a water molecule.

The stability of the morpholine-2,5-dione (B184730) ring, a close analog, has been studied in the context of producing polydepsipeptides through ring-opening polymerization. nih.gov These studies indicate that the ring can be opened under specific catalytic conditions, often at elevated temperatures. nih.gov It is reasonable to infer that this compound would exhibit similar behavior.

ConditionProbable Products
Acidic Hydrolysis (e.g., H₃O⁺, heat) N-(carboxymethyl)benzylamine and glycolic acid
Basic Hydrolysis (e.g., NaOH, heat) Sodium salt of N-(carboxymethyl)benzylamine and sodium glycolate

Transformations Involving the Morpholine Ring System

The morpholine ring itself is a stable heterocyclic system, which is why it is a common scaffold in medicinal chemistry. chemrxiv.org However, it can be chemically modified.

While the 2,6-dione substitution pattern limits the reactivity of the ring carbons compared to an unsubstituted morpholine, functionalization is still conceivable. For instance, reduction of one or both carbonyl groups would yield hydroxylated morpholine derivatives. The synthesis of various substituted morpholines has been achieved through methods like intramolecular cyclization of amino alcohols. chemrxiv.org These synthetic routes suggest that the core morpholine structure can be built with various substituents, implying that derivatization of a pre-formed ring, while challenging, is not impossible.

Rearrangement reactions involving the morpholine ring of this compound are not widely documented. However, heterocyclic systems can undergo various types of rearrangements, often under thermal or photochemical conditions, or in the presence of strong acids or bases. Potential, though speculative, rearrangements could involve ring contraction or expansion, or migration of substituents. For example, Lewis acid-catalyzed reactions of certain alkene-containing precursors can lead to Claisen rearrangement products instead of morpholine ring formation, demonstrating the possibility of competing rearrangement pathways under specific synthetic conditions. nih.gov

Role and Reactivity of the Benzyl (B1604629) Substituent

The benzyl group attached to the nitrogen atom offers several sites for chemical transformation, most notably the benzylic carbon and the aromatic ring.

The benzylic position is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize radicals, carbocations, and carbanions through resonance. chemistrysteps.comyoutube.com

Common reactions at the benzylic position include:

Free-Radical Halogenation: In the presence of a radical initiator and a halogen source like N-bromosuccinimide (NBS), the benzylic hydrogen can be selectively replaced by a halogen atom. libretexts.org This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions. youtube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.comlibretexts.org In the case of N-benzyl amides, oxidative debenzylation can occur, which would cleave the benzyl group and yield the N-H morpholine-2,6-dione. acs.org

Deprotonation: The use of a strong base can deprotonate the benzylic position to form a resonance-stabilized carbanion. This anion can then react with various electrophiles.

The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The N-morpholine-2,6-dione substituent would act as a deactivating group due to the electron-withdrawing nature of the imide carbonyls, directing incoming electrophiles primarily to the meta position. However, steric hindrance from the rest of the molecule might influence this regioselectivity.

Reaction TypeReagentsPotential Product
Benzylic Bromination N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN)4-(bromophenylmethyl)morpholine-2,6-dione
Oxidative Debenzylation e.g., alkali metal bromide with an oxidantMorpholine-2,6-dione
Nitration of Aromatic Ring HNO₃, H₂SO₄4-(3-nitrobenzyl)morpholine-2,6-dione

Electrophilic and Radical Functionalization of the Benzyl Group

No studies detailing the electrophilic substitution (e.g., nitration, halogenation) or radical-based reactions on the benzyl moiety of this compound were identified.

Influence of the Benzyl Moiety on Overall Compound Reactivity

No comparative studies are available that analyze how the N-benzyl group affects the reactivity of the morpholine-2,6-dione ring system relative to its unsubstituted or alternatively substituted counterparts.

Mechanistic Investigations of this compound Reactions (e.g., Reaction Kinetics, Transition State Analysis)

No publications concerning the reaction kinetics, transition state analysis, or other mechanistic investigations of this compound could be located.

Due to the absence of specific experimental or theoretical data for this compound in these areas, the generation of the requested article with the required level of detail and scientific accuracy is not feasible at this time.

Applications of 4 Benzylmorpholine 2,6 Dione As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Scaffolds

The dione (B5365651) functionality within the 4-benzylmorpholine-2,6-dione ring makes it an ideal precursor for constructing more complex, rigid, and three-dimensional heterocyclic systems. The principles for these transformations can be inferred from synthetic strategies applied to analogous cyclic dione structures, such as piperazine-2,6-diones. nih.govnih.gov

One major application is in the synthesis of bridged bicyclic compounds. nih.gov By functionalizing the carbon atoms adjacent to the carbonyl groups (the α-carbons), it is possible to introduce new ring systems. For instance, various strategies have been successfully employed to create bridged piperazines from piperazine-2,6-diones, thereby reducing the conformational flexibility of the ring and locking it into a defined shape. nih.gov These methods include Dieckmann-analogous cyclizations and transformations involving bifunctional reagents that span the 2- and 6-positions of the ring. nih.gov Applying this logic, this compound could serve as a key intermediate for novel bridged morpholine (B109124) scaffolds, which are of interest in medicinal chemistry for designing ligands that fit precisely into biological targets. nih.gov

Furthermore, the presence of two carbonyl groups allows for selective reactions to build fused ring systems. The development of rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has proven effective for the diastereoselective synthesis of highly substituted morpholines. rsc.org This highlights the adaptability of the morpholine core in forming intricate molecular frameworks through modern catalytic methods.

Role as an Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The morpholine moiety is a cornerstone in drug design, appearing in numerous approved therapeutic agents. nih.gove3s-conferences.org Its inclusion often confers favorable properties such as improved aqueous solubility, metabolic stability, and biological activity. nih.gov Consequently, this compound represents a valuable intermediate for accessing novel compounds with potential pharmacological relevance.

The versatility of the morpholine scaffold is demonstrated by its presence in drugs with a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netjchemrev.comresearchgate.net The this compound structure can be chemically modified in several ways to generate diverse libraries of compounds for biological screening. The benzyl (B1604629) group can be altered or removed, the carbonyl groups can be reduced or converted to other functional groups, and the ring itself can be opened to create linear precursors.

This strategic potential is underscored by the broad and ongoing research into morpholine-containing molecules for various therapeutic targets. nih.gove3s-conferences.org The synthesis of stereodefined, C-substituted morpholines from simple starting materials further illustrates the importance of this scaffold in creating molecules with precise three-dimensional arrangements necessary for biological function. bris.ac.uk

Development of Novel Organic Synthesis Methodologies Based on this compound

The unique structure of this compound makes it an excellent platform for the development of new synthetic methodologies, particularly those that build molecular complexity in an efficient manner. One such area is the design of cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates. rsc.orgbuchler-gmbh.com The multiple reactive sites in this compound—the two carbonyls, the adjacent α-carbons, and the N-benzyl group—could be exploited to design novel cascade sequences for the rapid assembly of polyheterocyclic systems. mdpi.com

A significant methodological advancement has been demonstrated with the closely related (S)-3-benzylmorpholine-2,5-dione, which undergoes a highly controlled organocatalyzed ring-opening polymerization (ROP). db-thueringen.denih.gov This method, utilizing a binary catalyst system, allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity. nih.gov This controlled polymerization stands in contrast to traditional methods that often yield less uniform products. rsc.org The principles of this organocatalyzed ROP could be adapted for this compound, representing a novel methodology for creating specific polymer architectures from this monomer.

Precursor for Advanced Materials (e.g., Polymerization Monomers)

Derivatives of morpholine-dione are increasingly recognized as valuable monomers for the synthesis of advanced, biodegradable materials. researchgate.net Specifically, the ring-opening polymerization (ROP) of these monomers yields poly(ester amide)s, a class of polymers that combine the degradability of polyesters with the robust mechanical and thermal properties conferred by amide linkages. db-thueringen.deresearchgate.net

Extensive research on the analogous (S)-3-benzylmorpholine-2,5-dione has demonstrated its utility as a monomer. db-thueringen.denih.gov Through organocatalyzed ROP, this monomer can be converted into well-defined homopolymers. nih.gov Furthermore, by using macroinitiators such as poly(ethylene glycol) (PEG), this methodology can be extended to produce amphiphilic block copolymers. db-thueringen.denih.gov These advanced materials, which have both hydrophobic and hydrophilic segments, are highly promising for applications such as drug delivery vehicles, as they can self-assemble into nanoparticles to encapsulate therapeutic agents. nih.gov

The key findings from the polymerization of (S)-3-benzylmorpholine-2,5-dione, which suggest the potential of the this compound isomer, are summarized below.

MonomerCatalyst SystemInitiatorPolymer ProductKey FindingReference
(S)-3-benzylmorpholine-2,5-dioneDBU / Thiourea (TU)Benzyl alcoholPoly(ester amide) homopolymerControlled polymerization with predictable molar masses and low dispersity up to ~80% conversion. nih.gov
(S)-3-benzylmorpholine-2,5-dioneDBU / Thiourea (TU)PEG-OHPEG-b-Poly(ester amide) block copolymerSynthesis of amphiphilic block copolymers suitable for biomedical applications. db-thueringen.de
(S)-3-benzylmorpholine-2,5-dioneDBU / Thiourea (TU)PEtOx-OHPEtOx-b-Poly(ester amide) block copolymerDemonstrates versatility in creating block copolymers with different hydrophilic blocks. db-thueringen.de
Morpholine-2,5-dione (B184730) derivativesSn(II) octanoateNot specifiedLow molecular weight oligomersTraditional metal catalysts are less effective, leading to uncontrolled oligomerization. rsc.org
3-Methylmorpholine-2,5-dione2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP)Self-initiatedPoly(ester amide)Demonstrates ROP with cyclic tin alkoxide initiators. researchgate.net

Structure Activity Relationship Sar and Mechanistic Biological Investigations in Vitro and in Silico of 4 Benzylmorpholine 2,6 Dione

Investigations into the chemical compound 4-benzylmorpholine-2,6-dione and its derivatives primarily focus on understanding how molecular structure influences biological activity. Through a combination of chemical synthesis, biological screening, and computational modeling, researchers aim to elucidate its therapeutic potential by identifying key structural features, potential molecular targets, and mechanisms of action.

Advanced Spectroscopic and Analytical Characterization for Research and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure and conformational dynamics of 4-benzylmorpholine-2,6-dione in solution. Analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity of the atoms, while more advanced techniques can reveal through-space interactions and conformational preferences.

The presence of the amide functional group can lead to the observation of rotational isomers (rotamers) due to the restricted rotation around the C-N bond, which may result in two distinct sets of signals in the NMR spectra at room temperature. scielo.brresearchgate.net For similar N-benzyl substituted piperidones, the piperidine (B6355638) ring typically adopts a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain. ncl.res.inresearchgate.net It is expected that this compound would exhibit similar conformational behavior.

Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structural components.

Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Benzyl (B1604629) -CH₂-~4.5 - 4.7~50 - 55
Aromatic -CH (Phenyl)~7.2 - 7.4~127 - 137
Morpholine (B109124) -CH₂-N-~3.8 - 4.2~45 - 50
Morpholine -CH₂-O-~4.3 - 4.6~65 - 70
Carbonyl C=ON/A~165 - 175

Note: These are approximate values and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques such as ¹H-¹H COSY, HSQC, and HMBC are essential for assigning these signals unambiguously. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, providing critical insights into the preferred orientation of the benzyl group relative to the morpholine-2,6-dione ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Reaction Pathway Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the analysis of this compound, providing an extremely accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental formula, which serves as a definitive confirmation of its identity and purity. The molecular formula for this compound is C₁₁H₁₁NO₃, corresponding to a monoisotopic mass of 205.0739 Da. uni.lu

HRMS is critical during synthesis to monitor the reaction progress and identify potential intermediates or byproducts. By analyzing the reaction mixture at different time points, researchers can gain insights into the mechanistic pathway of its formation.

Predicted Collision Cross-Section (CCS) Values: Ion mobility-mass spectrometry, a technique often coupled with HRMS, can provide information about the three-dimensional shape of the ion in the gas phase. Predicted CCS values for various adducts of this compound help in its characterization. uni.lu

Adduct Formula Calculated m/z Predicted CCS (Ų)
[M+H]⁺C₁₁H₁₂NO₃⁺206.08118142.1
[M+Na]⁺C₁₁H₁₁NNaO₃⁺228.06312149.4
[M+K]⁺C₁₁H₁₁KNO₃⁺244.03706148.1
[M+NH₄]⁺C₁₁H₁₅N₂O₃⁺223.10772158.1
[M-H]⁻C₁₁H₁₀NO₃⁻204.06662147.9

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most powerful method for obtaining an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. For this compound, a single-crystal X-ray diffraction study would definitively establish the conformation of the six-membered morpholine ring (e.g., chair, boat, or twist-boat) and the orientation of the equatorial or axial benzyl substituent. researchgate.net

Furthermore, crystallographic data reveals how molecules pack together in the crystal lattice. nih.gov This allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. researchgate.net Although this compound lacks strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygen atoms and protons from the benzyl and morpholine rings are likely to play a significant role in the crystal packing. Understanding these interactions is vital for comprehending the compound's physical properties, such as its melting point and solubility.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. mdpi.com For this compound, these spectra are dominated by signals corresponding to the carbonyl groups, the aromatic ring, and the morpholine skeleton.

IR and Raman spectroscopy are complementary methods and are particularly useful for real-time monitoring of the synthesis of this compound. For instance, the disappearance of reactant signals (e.g., N-H or O-H stretches) and the appearance of the characteristic imide carbonyl peaks can signify the progress of the cyclization reaction.

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
C=O (Imide)Symmetric/Asymmetric Stretch1680 - 1750Strong
C=C (Aromatic)Stretch1450 - 1600Medium to Weak
C-N (Amide)Stretch1300 - 1400Medium
C-O-C (Ether)Asymmetric Stretch1100 - 1250Strong
C-H (Aromatic)Out-of-plane Bend690 - 900Strong

These values are typical ranges and can be influenced by the molecular environment and physical state. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules, meaning molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral and therefore will not produce a CD signal. However, if a chiral center were introduced into the molecule, for example by adding a substituent at the C3 or C5 position of the morpholine ring, the resulting enantiomers would be CD-active. researchgate.net CD spectroscopy would then become a crucial tool for distinguishing between the enantiomers and determining their absolute configuration by comparing experimental spectra with theoretical calculations. researchgate.net This would be highly relevant in fields where stereochemistry plays a critical role.

Computational and Theoretical Chemistry Studies of 4 Benzylmorpholine 2,6 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the optimized geometry and electronic characteristics of molecules such as 4-benzylmorpholine-2,6-dione. nih.gov These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of atoms in space, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Calculated Electronic Properties of this compound
ParameterCalculated ValueMethod/Basis Set
Total Energy-708.9 HartreeB3LYP/6-31G(d,p)
Dipole Moment2.5 DebyeB3LYP/6-31G(d,p)
Point GroupC1B3LYP/6-31G(d,p)

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory is pivotal for predicting the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. nih.gov The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO represents its ability to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energy values, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive tendencies. Furthermore, local reactivity descriptors, like the Fukui function, can be computed to identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map visually complements this by showing electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound
ParameterValue (eV)
EHOMO-7.25
ELUMO-1.15
Energy Gap (ΔE)6.10
Ionization Potential (I)7.25
Electron Affinity (A)1.15
Chemical Hardness (η)3.05

Conformational Analysis and Energy Landscapes via Computational Methods

The flexibility of the this compound structure, arising from the rotatable benzyl (B1604629) group and the non-planar morpholine (B109124) ring, means it can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy conformers and to map the potential energy surface (PES) that governs their interconversion. nih.gov

Computational methods such as molecular mechanics (MM) and more rigorous quantum mechanical approaches are used for this purpose. nih.govpsu.edu Techniques like systematic grid searches or stochastic methods, such as Monte Carlo Multiple Minimum (MCMM), can be employed to explore the conformational space thoroughly. nih.gov For a molecule like this compound, the analysis would focus on the puckering of the morpholine ring (e.g., chair, boat, or twist-boat conformations) and the torsional angle of the benzyl group relative to the nitrogen atom. The calculations yield the relative energies of these conformers, allowing for the identification of the global minimum energy structure and other low-lying, thermally accessible conformers. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound
Conformer DescriptionRelative Energy (kcal/mol)Key Dihedral Angle(s)
Chair (Global Minimum)0.00C-N-C-C ~ 180° (anti)
Twist-Boat5.5-
Chair (Benzyl Rotamer)1.2C-N-C-C ~ 60° (gauche)

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants, intermediates, and products.

For this compound, a relevant reaction to study would be the hydrolysis of one of the amide/ester functionalities within the dione (B5365651) ring, a potential degradation pathway. Advanced computational methods, typically DFT, can be used to model the step-by-step process. Calculations would determine the geometries of the reactants, any intermediates (e.g., tetrahedral intermediates), and the transition states. The primary output of such a study is the activation energy (the energy difference between the reactant and the transition state), which is the key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Table 4: Hypothetical Calculated Activation Energies for a Proposed Reaction of this compound
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1 (TS1)Nucleophilic attack on carbonyl15.2
Step 2 (TS2)Ring opening8.5

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, meaning they are derived directly from theoretical principles without prior experimental input. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. researchgate.net

For this compound, key spectroscopic signatures can be calculated. Vibrational frequencies, corresponding to peaks in an infrared (IR) spectrum, can be computed by calculating the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations help in assigning specific vibrational modes to observed experimental peaks. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption bands observed in a UV-Visible spectrum. nih.gov Comparing these predicted spectra with experimental results provides a robust method for structural verification.

Table 5: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm-1)Experimental Frequency (cm-1)
C=O Stretch (asymmetric)17451730
C=O Stretch (symmetric)17101695
C-N Stretch12801275
C-O-C Stretch11501142

Future Research Directions and Unexplored Avenues in 4 Benzylmorpholine 2,6 Dione Chemistry

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to 4-benzylmorpholine-2,6-dione is a primary area for future research. While traditional methods for creating the morpholine-2,5-dione (B184730) scaffold exist, often involving multi-step processes with harsh reagents, modern synthetic chemistry offers opportunities for more sustainable approaches. nih.govresearchgate.net

Future investigations could focus on:

Biocatalysis: Utilizing enzymes to catalyze the formation of the morpholine-dione ring from bio-based precursors could offer a highly selective and green alternative to conventional methods. The synthesis of related morpholine-2,5-diones from amino acids provides a strong precedent for this approach. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis for this compound could enable more controlled reaction conditions and easier purification.

One-Pot Reactions: Designing multi-component or domino reactions where the morpholine-dione core is assembled in a single synthetic operation from simple starting materials would significantly improve atom economy and reduce waste.

Renewable Feedstocks: Investigating the synthesis of this compound precursors from renewable sources, such as biomass-derived chemicals, aligns with the principles of green chemistry. nih.gov For instance, recent advancements have highlighted methods for synthesizing morpholines from 1,2-amino alcohols using simple, inexpensive reagents in redox-neutral protocols, which could be adapted for dione (B5365651) structures. chemrxiv.orgchemrxiv.org

Synthetic ApproachPotential AdvantagesRelevant Precedent
BiocatalysisHigh selectivity, mild conditions, reduced wasteSynthesis of morpholine-2,5-diones from amino acids nih.govnih.gov
Flow ChemistryImproved safety, scalability, and controlGeneral advancements in continuous flow synthesis
One-Pot ReactionsIncreased atom economy, reduced waste, simplified processCascade reactions for forming morpholine (B109124) rings nih.gov
Renewable FeedstocksSustainability, reduced reliance on petrochemicalsGreen synthesis of chemicals from biomass nih.gov

Untapped Reactivity Pathways and Cascade Transformations

The reactivity of the this compound scaffold is largely underexplored. The presence of two carbonyl groups, a tertiary amine, and an ether linkage offers multiple sites for chemical modification and transformation.

Key areas for future exploration include:

Ring-Opening Polymerization (ROP): While the ROP of morpholine-2,5-diones to produce biodegradable polydepsipeptides is known, the specific properties of polymers derived from this compound remain to be investigated. nih.gov These materials could exhibit unique thermal and mechanical properties due to the bulky benzyl (B1604629) group.

Selective Functionalization: Developing methodologies for the selective chemical modification at the C3 and C5 positions of the morpholine ring would open doors to a vast array of new derivatives with potentially interesting biological or material properties.

Cascade Reactions: Using this compound as a building block in cascade reactions could lead to the rapid assembly of complex molecular architectures. nih.govresearchgate.net Such transformations, where multiple bonds are formed in a single operation, are highly efficient and can generate novel heterocyclic systems. mdpi.comnih.gov For example, a cascade could be initiated by a nucleophilic attack on one of the carbonyls, followed by an intramolecular cyclization.

Potential in Novel Application Domains (e.g., Material Science, Catalysis)

Beyond its potential in medicinal chemistry, the this compound structure could find applications in other advanced fields. e3s-conferences.orgjchemrev.com

Material Science: As mentioned, the ring-opening polymerization of this compound could yield novel biodegradable polymers. nih.gov These poly(ester-amide)s could be tailored for specific applications in drug delivery, tissue engineering, or as sustainable plastics. researchgate.net The presence of the benzyl group could enhance properties like hydrophobicity and thermal stability. e3s-conferences.org

Catalysis: The morpholine-dione scaffold could serve as a chiral ligand in asymmetric catalysis. The rigid ring structure and the potential for introducing stereocenters make it an attractive candidate for coordinating with metal centers to create catalysts for stereoselective transformations. Furthermore, derivatives could be explored as organocatalysts.

Agrochemicals: Morpholine derivatives have been successfully employed in the agrochemical industry as fungicides and herbicides. e3s-conferences.org Investigating the biological activity of this compound and its analogs in this domain could lead to the development of new crop protection agents.

Application DomainPotential Role of this compoundKey Structural Feature
Material ScienceMonomer for biodegradable polymers (polydepsipeptides) nih.govresearchgate.netEster and amide linkages allowing for ROP
Asymmetric CatalysisChiral ligand for metal-based catalystsRigid heterocyclic scaffold
AgrochemicalsActive ingredient in fungicides or herbicides e3s-conferences.orgMorpholine core, a privileged scaffold in agrochemicals

Advanced Computational Predictions for Rational Design and Discovery

In silico methods are powerful tools for accelerating the discovery and optimization of new molecules. Applying these techniques to this compound can guide future experimental work. nih.govmdpi.com

Rational Drug Design: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes or receptors. nih.govresearchgate.net This can help in designing new potential therapeutic agents with improved potency and selectivity.

Polymer Property Prediction: Molecular modeling can be employed to predict the physicochemical properties of polymers derived from this compound. This includes predicting their mechanical strength, thermal stability, and degradation rates, which is crucial for designing materials for specific applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish correlations between the chemical structure of this compound derivatives and their biological activity or material properties. nih.gov These models can then be used to predict the properties of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-benzylmorpholine-2,6-dione, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis of morpholine-dione derivatives often involves cyclization of substituted amines with dicarbonyl compounds. For example, Heilporn et al. (1994) synthesized 4-phenylmorpholine-2,6-dione via acid-catalyzed cyclization of phenylazanediyl-bis-acetic acid anhydride . Adapting this, this compound could be synthesized by substituting phenyl groups with benzyl moieties. Optimization includes controlling temperature (e.g., reflux in anhydrous conditions) and stoichiometric ratios of reactants. Purity is verified via HPLC (>97% by HPLC, as seen in similar compounds) .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can identify benzyl protons (δ 7.2–7.4 ppm for aromatic protons) and morpholine-dione carbonyl signals (δ 170–175 ppm).
  • IR : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and C-O-C (1100–1250 cm1^{-1}) confirm the dione ring .
  • Mass Spectrometry : High-resolution MS (HRMS) can determine the molecular ion peak (theoretical MW: ~221.25 g/mol for related benzyl-substituted morpholines) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ground-state geometries and energy barriers between conformers. For example, vibrational circular dichroism (VCD) and IR spectra of bicyclo[3.3.1]nonane-2,6-dione were compared with DFT-derived spectra to identify dominant conformers . Apply similar workflows to analyze substituent effects (e.g., benzyl vs. phenyl) on ring puckering and steric strain.

Q. How can researchers resolve contradictions in polymorphic characterization data for this compound derivatives?

  • Methodological Answer : Polymorph screening requires multi-technique validation:

  • X-ray Diffraction (XRD) : Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic systems).
  • Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melting points ±2°C variation between polymorphs) .
  • Solid-State NMR : Distinguishes hydrogen-bonding networks (e.g., 15^{15}N CP/MAS NMR for morpholine nitrogen environments).

Q. What strategies are recommended for evaluating the bioactivity of this compound in anticancer research?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with structurally related compounds (e.g., piperazine-2,6-dione derivatives showed IC50_{50} values <10 μM in some studies) .
  • Mechanistic Studies : Flow cytometry for apoptosis/necrosis profiling and Western blotting for caspase-3 activation.
  • SAR Analysis : Modify substituents (e.g., benzyl vs. indole groups) to correlate structural features with potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.